1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine
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Overview
Description
1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 4-nitrobenzyl group. The unique structural features of this compound make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen peroxide.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)-4-(4-nitrobenzyl)piperazine.
Oxidation: this compound N-oxide.
Substitution: 1-(4-Chlorobenzyl)-4-(4-substituted benzyl)piperazine.
Scientific Research Applications
1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)piperazine
- 1-(4-Nitrobenzyl)piperazine
- 1-Benzyl-4-(4-nitrobenzyl)piperazine
Comparison: 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both chlorobenzyl and nitrobenzyl groups, which confer distinct chemical and biological properties. Compared to 1-(4-Chlorobenzyl)piperazine and 1-(4-Nitrobenzyl)piperazine, the dual substitution enhances its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and biological activities.
Properties
Molecular Formula |
C18H20ClN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24/h1-8H,9-14H2 |
InChI Key |
LQCQTTGNHMJTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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